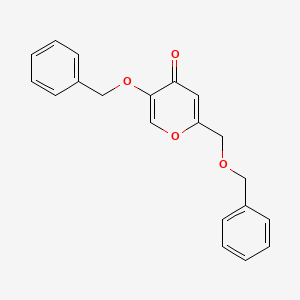
5-(Benzyloxy)-2-(benzyloxymethyl)-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzyloxy)-2-(benzyloxymethyl)-4H-pyran-4-one is an organic compound that belongs to the class of pyranones. Pyranones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, features two benzyloxy groups attached to the pyranone ring, which can influence its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-(benzyloxymethyl)-4H-pyran-4-one typically involves the following steps:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of Benzyloxy Groups: The benzyloxy groups can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group, such as a halide or a sulfonate ester.
Benzyloxymethyl Group Addition: The benzyloxymethyl group can be added via a similar nucleophilic substitution reaction, using benzyloxymethyl chloride and a base to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include:
Catalysts: Using catalysts to enhance the reaction rate and selectivity.
Solvents: Choosing appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature and Pressure: Controlling temperature and pressure to optimize reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
5-(Benzyloxy)-2-(benzyloxymethyl)-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the pyranone ring to a dihydropyranone or tetrahydropyranone.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of dihydropyranone or tetrahydropyranone derivatives.
Substitution: Formation of substituted pyranone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-(Benzyloxy)-2-(benzyloxymethyl)-4H-pyran-4-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Benzyloxy)-2-(benzyloxymethyl)-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The benzyloxy groups can enhance the compound’s ability to bind to enzymes or receptors, influencing its biological activity. The pyranone ring can participate in various chemical reactions, such as hydrogen bonding or π-π interactions, which can affect the compound’s overall mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
5-(Benzyloxy)-1H-indole: Another compound with a benzyloxy group, known for its use in the synthesis of protein kinase inhibitors.
5-(Benzyloxy)indole-3-carboxaldehyde: Used in the synthesis of complex organic molecules and studied for its biological activities.
Uniqueness
5-(Benzyloxy)-2-(benzyloxymethyl)-4H-pyran-4-one is unique due to its dual benzyloxy groups and the presence of a benzyloxymethyl group, which can influence its chemical reactivity and biological properties. This combination of functional groups can provide distinct advantages in various applications, such as enhanced binding affinity to biological targets or improved chemical stability.
Propiedades
Número CAS |
892152-75-9 |
|---|---|
Fórmula molecular |
C20H18O4 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
5-phenylmethoxy-2-(phenylmethoxymethyl)pyran-4-one |
InChI |
InChI=1S/C20H18O4/c21-19-11-18(14-22-12-16-7-3-1-4-8-16)23-15-20(19)24-13-17-9-5-2-6-10-17/h1-11,15H,12-14H2 |
Clave InChI |
MYRXQKFMKGDIDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCC2=CC(=O)C(=CO2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


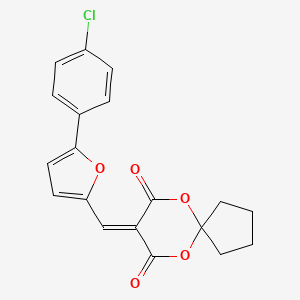
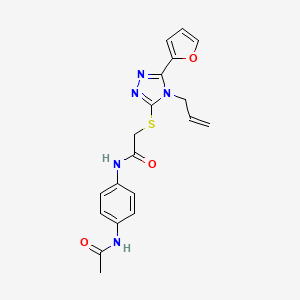
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12027886.png)
![4-(3-Fluoro-4-methoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12027894.png)
![2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B12027900.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B12027911.png)
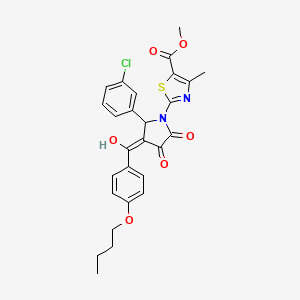
![N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12027927.png)
![[3-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate](/img/structure/B12027935.png)

![Methyl 4-[6-hydroxy-2-oxo-5-(4-propoxybenzoyl)-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate](/img/structure/B12027942.png)
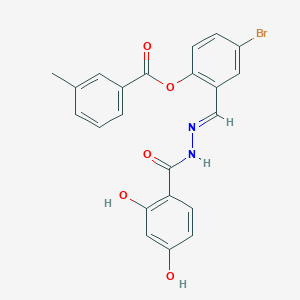
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12027963.png)
![N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12027965.png)
